Acrylate de tétradécyle

Vue d'ensemble

Description

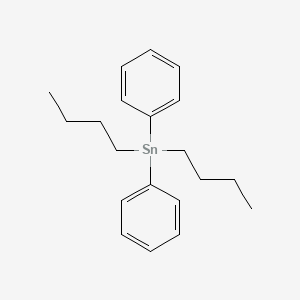

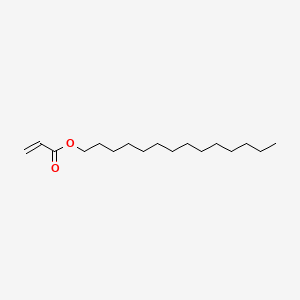

Tetradecyl acrylate is a chemical compound with the molecular formula C17H32O2 . It is a clear liquid that is colorless to almost colorless .

Synthesis Analysis

Tetradecyl acrylate can be synthesized using a number of traditional synthetic protocols. One method involves the use of vinyl ether monomers for precise synthesis of custom-tailored polymers . Another method involves the use of a microchannel reactor, which can help overcome challenges such as low yield, inaccurate temperature control, and many side reactions associated with the conventional synthesis process of higher alcohol acrylate esters .Molecular Structure Analysis

The molecular structure of Tetradecyl acrylate consists of 17 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 268.435 Da . The structure is characterized by freely rotating bonds, a polar surface area of 26 Å2, and a polarizability of 32.6±0.5 10-24 cm^3 .Chemical Reactions Analysis

Tetradecyl acrylate can undergo various chemical reactions. For instance, reducing the molar ratio of alcohol to acid and increasing reaction temperature, feed flow rate, catalyst amount, and polymerization inhibitor can increase the yield of Tetradecyl acrylate .Physical And Chemical Properties Analysis

Tetradecyl acrylate has a density of 0.9±0.1 g/cm3, a boiling point of 339.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 125.4±12.6 °C .Applications De Recherche Scientifique

Science des matériaux : réactifs polymères/macromoléculaires

L’acrylate de tétradécyle est utilisé comme monomère dans la synthèse des polymères et des macromolécules. Sa longue chaîne alkylique confère des propriétés hydrophobes aux polymères résultants, ce qui les rend adaptés à la création de matériaux résistants à l’eau . Ces polymères peuvent être adaptés à des applications spécifiques en ajustant la longueur de la chaîne latérale, ce qui affecte leurs propriétés physiques telles que la température de fusion et la cristallinité .

Chimie analytique : pyrolyse-GC/MS

En chimie analytique, l’this compound peut être utilisé en pyrolyse-GC/MS (chromatographie en phase gazeuse/spectrométrie de masse) pour obtenir des informations structurelles sur les macromolécules . Cette technique est particulièrement utile pour identifier les polymères et les additifs difficiles à analyser par d’autres méthodes. Les produits de dégradation thermique des polymères contenant de l’this compound peuvent fournir des informations sur leur composition et leur structure .

Recherche industrielle : additifs pour lubrifiants

L’this compound trouve des applications dans la conception et la synthèse d’additifs lubrifiants copolymères pour un usage industriel . Ces additifs sont essentiels pour améliorer les performances des huiles lubrifiantes, améliorant des propriétés telles que l’abaissement du point d’écoulement, l’indice de viscosité et la résistance à la corrosion .

Analyse environnementale

En analyse environnementale, les polymères à base d’this compound peuvent être utilisés pour étudier la dégradation et la stabilité des matériaux dans diverses conditions environnementales . Ceci est essentiel pour évaluer l’impact à long terme des matériaux sur l’environnement et pour développer des solutions durables.

Microbiologie

Bien que les applications spécifiques de l’this compound en microbiologie ne soient pas directement mentionnées dans les résultats de la recherche, son rôle en chimie des polymères suggère des utilisations potentielles dans les milieux de culture microbienne ou comme composant dans la synthèse de revêtements antimicrobiens .

Sciences forensiques

En sciences forensiques, l’this compound peut faire partie de la boîte à outils analytique pour caractériser des substances inconnues . Son inclusion dans les techniques de pyrolyse-GC/MS permet l’analyse détaillée des matériaux polymères, ce qui peut être crucial dans les enquêtes forensiques.

Mécanisme D'action

While the specific mechanism of action for Tetradecyl acrylate is not detailed in the search results, similar compounds like Sodium tetradecyl sulfate are known to act as potent toxins for endothelial cells. Brief exposure to even low concentrations can strip endothelium over a considerable distance and expose highly thrombogenic endothelium in the process .

Safety and Hazards

Tetradecyl acrylate should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It forms explosive mixtures with air on intense heating and can develop hazardous combustion gases or vapors in the event of fire .

Orientations Futures

Propriétés

IUPAC Name |

tetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNPVKXBNDGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-80-4 | |

| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066721 | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

21643-42-5 | |

| Record name | Tetradecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.